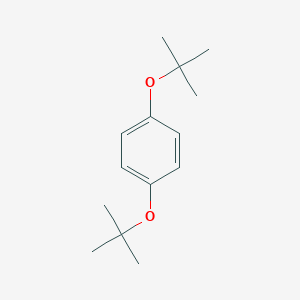

1,4-Di-tert-butoxybenzene

描述

Historical Development and Early Investigations of Substituted Benzene (B151609) Ethers

The study of ethers, organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, has been a cornerstone of organic chemistry since the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first reliable method for preparing ethers and remains a fundamental reaction today. solubilityofthings.com This reaction involves the nucleophilic substitution of a halide by an alkoxide, laying the groundwork for the synthesis of a vast array of symmetric and asymmetric ethers. solubilityofthings.com

Early investigations into aromatic ethers focused on their synthesis and reactivity. The development of methods like the acid-catalyzed dehydration of alcohols and later, the Friedel-Crafts alkylation of aromatic rings, expanded the synthetic toolkit. solubilityofthings.comoc-praktikum.de However, the synthesis of sterically hindered ethers, such as those containing tertiary alkyl groups like the tert-butyl group, presented significant challenges. The reaction of phenols with isobutylene (B52900) in the presence of an acid catalyst was explored for creating tert-butyl aryl ethers. researchgate.net

A notable point in the history of 1,4-di-tert-butoxybenzene itself involves a case of mistaken identity in the chemical literature. A synthesis method reported in 1974, involving the reaction of hydroquinone (B1673460) with isobutylene under acid catalysis, was claimed to produce this compound. researchgate.net However, later research in 1997 demonstrated that this reaction actually yields the isomeric product, 2,5-di-tert-butylhydroquinone, a result of an irreversible Friedel-Crafts alkylation on the aromatic ring rather than O-alkylation (ether formation). researchgate.net The authentic this compound was successfully synthesized and correctly characterized, clarifying its distinct physical properties from the misidentified compound. researchgate.net This correction highlighted the subtle competition between O-alkylation and C-alkylation in phenol (B47542) reactions and the importance of rigorous structural verification. researchgate.net

Significance of Aromatic Diether Architectures in Organic Chemistry

Aromatic ethers, and specifically diether architectures, are crucial structural motifs in numerous areas of chemistry due to the influence of the ether linkage on the aromatic system. numberanalytics.comnumberanalytics.com The oxygen atom's lone pairs of electrons are delocalized into the benzene ring, activating it towards electrophilic aromatic substitution. libretexts.org This electronic effect, combined with the steric and electronic properties of the alkyl groups, allows for fine-tuning of molecular properties.

The significance of the aromatic diether architecture, as exemplified by this compound, is evident in several fields:

Materials Science : Aromatic ethers are fundamental building blocks for advanced polymers. ijrar.org Polyether materials often exhibit high thermal stability and chemical resistance. numberanalytics.com Specifically, 1,4-dialkoxybenzene derivatives are used as monomers in the synthesis of pillar[n]arenes, a class of macrocyclic host molecules with unique tubular structures. rsc.orgnierengartengroup.com The nature of the alkoxy substituent on the benzene ring influences the efficiency of the cyclization reaction. nierengartengroup.com

Medicinal Chemistry : The aromatic ether moiety is present in many pharmaceutical compounds, where it can be critical for pharmacological activity. numberanalytics.comresearchgate.net While direct applications of this compound in drugs are not prominent, the study of such molecules contributes to the understanding of how ether groups influence properties like lipophilicity and metabolic stability, which are key parameters in drug design. researchgate.netnih.gov The related tert-butoxy (B1229062) group also serves as a vital protecting group for phenols in complex multi-step organic syntheses.

Electronics and Redox Materials : 1,4-Dialkoxybenzenes can be electrochemically oxidized to form stable radical cations. consensus.app This redox activity has led to their investigation as components in energy storage systems. For instance, polymeric derivatives of 2,5-di-tert-butyl-1,4-dialkoxybenzene have been evaluated as cathode materials in lithium-ion batteries, demonstrating high cell voltage and stable cycling. researchgate.net The parent compound, 2,5-di-tert-butyl-1,4-dimethoxybenzene, is a well-known redox shuttle used for overcharge protection in lithium-ion batteries. researchgate.net

The table below summarizes the key application areas for aromatic diether architectures.

| Field | Significance of Aromatic Diether Architecture | Specific Examples |

| Materials Science | Monomers for high-performance polymers and macrocycles. numberanalytics.comijrar.orgrsc.org | Synthesis of polyethers and pillar[n]arenes. numberanalytics.comnierengartengroup.com |

| Medicinal Chemistry | Structural motif in pharmaceuticals; used in protecting group strategies. numberanalytics.comresearchgate.net | Influences lipophilicity and metabolic stability of drug molecules. nih.gov |

| Electronics | Redox-active components for energy storage and electronic devices. consensus.appresearchgate.net | Cathode materials and redox shuttles in lithium-ion batteries. researchgate.net |

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound and its derivatives continues to build on the foundational significance of aromatic diethers, with a focus on materials science and electrochemistry.

A significant area of investigation is its use in redox flow batteries. Scientists are studying dialkoxybenzene candidates for catholytes (positive electrolytes). A recent study utilized colocalized Raman microscopy and scanning electrochemical microscopy (Raman-SECM) to investigate the decomposition mechanisms of a related catholyte candidate, 2,3-dimethyl-1,4-dialkoxybenzene. osti.gov Such advanced analytical techniques provide insights into the chemical stability and degradation pathways of these molecules in an electrochemical environment, which is crucial for developing long-lasting and efficient batteries.

The synthesis of novel polymers remains a key trend. Research has demonstrated the preparation of crosslinked polymeric derivatives of 2,5-di-t-butyl-1,4-dialkoxybenzene for use as cathode materials. researchgate.net These materials leverage the inherent redox properties of the dialkoxybenzene core within a stable macromolecular structure, offering potential advantages over small-molecule alternatives. researchgate.net Furthermore, to better understand potential degradation pathways of these materials, fluorinated analogues like 2,3,5,6-tetrafluoro-1,4-di-tert-butoxybenzene have been synthesized and studied. researchgate.net

Structural elucidation and the discovery of related compounds in nature also represent an ongoing research interest. In one study, the structure of a natural product initially identified as 2,2′-oxybis(1,4-di-tert-butylbenzene) was revised to 1,1′-oxybis(2,4-di-tert-butylbenzene) based on a careful re-examination of its spectroscopic data. mdpi.com While not directly involving the 1,4-isomer, this work underscores the continuing need for precise analytical chemistry in characterizing complex aromatic ethers.

The table below presents selected recent research findings related to this compound and its close analogues.

| Research Area | Compound(s) Studied | Key Findings |

| Redox Flow Batteries | 2,3-Dimethyl-1,4-dialkoxybenzene | Decomposition mechanisms were quantified using Raman-SECM to understand catholyte stability. osti.gov |

| Lithium-Ion Batteries | Polymeric 2,5-di-t-butyl-1,4-dialkoxybenzene | A novel crosslinked polymer was prepared and showed promise as a high-voltage, stable cathode material. researchgate.net |

| Degradation Studies | 2,3,5,6-Tetrafluoro-1,4-di-tert-butoxybenzene | Used as a model to understand the decomposition of alkoxy groups in redox shuttle molecules at high potentials. researchgate.net |

| Natural Product Chemistry | 1,1′-Oxybis(2,4-di-tert-butylbenzene) | The structure of a previously reported natural product was revised through detailed spectroscopic analysis. mdpi.com |

Structure

3D Structure

属性

CAS 编号 |

15360-01-7 |

|---|---|

分子式 |

C14H22O2 |

分子量 |

222.32 g/mol |

IUPAC 名称 |

1,4-bis[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)15-11-7-9-12(10-8-11)16-14(4,5)6/h7-10H,1-6H3 |

InChI 键 |

FMDDSXFJMWQYTJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OC1=CC=C(C=C1)OC(C)(C)C |

同义词 |

1,4-Di-tert-butoxybenzene |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of 1,4 Di Tert Butoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The nature of the substituents on the benzene (B151609) ring significantly impacts the reaction rate and the position of the incoming electrophile.

The tert-butoxy (B1229062) group (–OC(CH₃)₃) is an activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene. This activation stems from the electron-donating nature of the oxygen atom, whose lone pairs can be delocalized into the π-system of the aromatic ring, thereby increasing its electron density and making it more attractive to electrophiles. wikipedia.org This electron donation through resonance (+M effect) outweighs the electron-withdrawing inductive effect (-I effect) caused by the oxygen's electronegativity. wikipedia.org

Consequently, the two para-disposed tert-butoxy groups in 1,4-di-tert-butoxybenzene strongly activate the aromatic ring towards electrophilic attack. As activating groups, they are ortho-para directors. wikipedia.org In this specific molecule, the positions ortho to one tert-butoxy group are also ortho to the other, making all four available positions on the ring electronically activated and equivalent.

However, the directing influence is also heavily modulated by steric hindrance. The tert-butoxy group is sterically bulky, which can impede the approach of an electrophile to the ortho positions. masterorganicchemistry.com This steric effect often leads to a strong preference for substitution at the less hindered para position in monosubstituted tert-butoxybenzene (B1293632). nsf.govmsu.edu For example, in the nitration of t-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the tert-butyl group. masterorganicchemistry.commsu.edu In this compound, all available positions are ortho to a tert-butoxy group, meaning any electrophilic substitution will face significant steric hindrance. This can make reactions more difficult compared to less hindered alkoxybenzenes.

Friedel-Crafts reactions are a cornerstone of EAS, involving the alkylation or acylation of an aromatic ring. wikipedia.org The general mechanism for a Friedel-Crafts alkylation begins with the formation of a carbocation electrophile, typically by reacting an alkyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu The electron-rich aromatic ring then attacks the carbocation, forming a resonance-stabilized carbocation intermediate (an arenium ion). cerritos.edu Finally, a proton is lost from the arenium ion, restoring aromaticity and regenerating the catalyst. cerritos.edu

For derivatives of this compound, such as 1,4-dimethoxybenzene (B90301), Friedel-Crafts alkylation is a known transformation. For example, 1,4-dimethoxybenzene can be doubly alkylated using tert-butyl alcohol in the presence of sulfuric acid to produce 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edu The mechanism involves the protonation of the alcohol to form a stable tertiary carbocation, which then acts as the electrophile. mnstate.edu

Due to the strong activating nature of the alkoxy groups, the product of the first alkylation is even more reactive than the starting material, which can lead to polysubstitution. cerritos.edumnstate.edu In the case of 1,4-dimethoxybenzene, the reaction proceeds to a second substitution but generally stops there due to steric hindrance from the newly introduced bulky tert-butyl groups. mnstate.edu The position of the second substitution is directed by both the electronic and steric effects of the substituents present. mnstate.edu

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, NAS reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

The most common mechanism is the SNAr (addition-elimination) pathway. wikipedia.org In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq The presence of EWGs at the ortho and/or para positions is crucial for stabilizing this anionic intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

This compound is not expected to undergo NAS reactions under typical SNAr conditions. The tert-butoxy groups are strong electron-donating groups, which make the aromatic ring electron-rich and thus deactivated towards attack by nucleophiles. Furthermore, for an SNAr reaction to occur, a suitable leaving group (like a halide) must be present on the ring, which is not the case for the parent compound. Even if a derivative like 1-chloro-2,5-di-tert-butoxybenzene were used, the electron-donating nature of the tert-butoxy groups would strongly disfavor the formation of the necessary anionic Meisenheimer complex.

Oxidation and Reduction Processes

The electron-rich nature of this compound and its derivatives makes them susceptible to oxidation. Their electrochemical behavior has been of particular interest, especially in the context of developing redox shuttle molecules for lithium-ion battery overcharge protection.

Derivatives of this compound, such as 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), are known to function as effective redox shuttles. researchgate.netresearchgate.net These molecules can be reversibly oxidized at the positive electrode to form a stable radical cation (RS•+) once a battery cell reaches full charge. psu.edu This radical cation then diffuses to the negative electrode, where it is reduced back to its neutral form. psu.edu This process, known as redox cycling, shuttles the excess charging current, preventing the cell voltage from rising to damaging levels and thus providing overcharge protection. psu.edu

The suitability of a molecule as a redox shuttle depends on its oxidation potential and the stability of its oxidized form. Calculations and experimental work have shown that molecules based on the 1,4-dialkoxy-2,5-di-tert-butylbenzene framework are promising candidates. researchgate.net The bulky tert-butyl groups are considered essential for stabilizing the radical cation formed upon oxidation. researchgate.net

For example, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene has an oxidation potential of 4.25 V versus Li/Li⁺ and has demonstrated effective overcharge protection in various lithium-ion cell configurations. alfa-chemistry.com

While redox shuttles based on the this compound framework are designed for stability, they can undergo irreversible decomposition if the working potential becomes too high. osti.gov For instance, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) shows irreversible decomposition at potentials higher than 4.2 V versus Li/Li⁺. researchgate.netosti.gov

Studies investigating these degradation pathways suggest that the decomposition is related to the O-C bond in the alkoxy substituent groups. researchgate.netosti.gov The investigation of model compounds like 2,3,5,6-tetrafluoro-1,4-di-tert-butoxybenzene has been used to further understand these decomposition mechanisms. researchgate.netresearchgate.net The experimental results strongly indicate that at high potentials, the irreversible reaction involves the breakdown of the ether linkage. osti.gov This highlights a critical limitation for the application of these compounds in high-voltage battery systems and underscores the importance of tuning the molecular structure to enhance stability at higher operating potentials.

Computational and Theoretical Investigations of 1,4 Di Tert Butoxybenzene

Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a powerful tool to investigate the electronic structure and molecular conformation of 1,4-di-tert-butoxybenzene. These calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles to reveal the most stable three-dimensional arrangement.

The presence of two bulky tert-butoxy (B1229062) groups on the benzene (B151609) ring introduces significant steric interactions that dictate the molecule's preferred conformation. DFT studies can model these interactions and determine the rotational barriers of the tert-butoxy groups relative to the benzene ring. This analysis helps in understanding how the molecule minimizes steric strain to achieve its lowest energy state. Furthermore, DFT can elucidate the distribution of electron density within the molecule, highlighting the electronic effects of the tert-butoxy substituents on the aromatic system.

Energetic and Thermodynamic Properties from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the energetic and thermodynamic properties of this compound. These calculations can predict key thermodynamic quantities such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and basis set chosen for the calculation.

By combining experimental data from techniques like adiabatic calorimetry with quantum chemical calculations, a comprehensive thermodynamic profile of the molecule can be established. nist.goviaea.org For instance, heat capacities and enthalpies of phase transitions have been determined over a wide temperature range, providing valuable data for validating computational models. nist.goviaea.org These theoretical predictions are crucial for understanding the stability of this compound and its behavior under various conditions.

Reaction Mechanism Elucidation via Computational Modeling

For electrophilic aromatic substitution reactions, computational models can help to understand the regioselectivity, explaining why certain positions on the benzene ring are favored for substitution. The interplay between the electron-donating nature of the tert-butoxy groups and their steric bulk can be quantitatively assessed through these models. For example, DFT calculations can model the transition states for electrophilic attack at the ortho and para positions, providing insight into the activation energies and thus the preferred reaction pathway.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret the spectroscopic data of molecules like this compound. By simulating spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), these methods provide a powerful complement to experimental measurements.

Theoretical calculations can predict the chemical shifts of carbon and hydrogen atoms, aiding in the assignment of peaks in experimental NMR spectra. ethz.ch Similarly, the vibrational frequencies of the molecule can be calculated and compared with experimental IR spectra to confirm the structure and identify characteristic functional groups. These computational predictions are invaluable for the structural characterization of this compound and its derivatives.

Analysis of Steric Hindrance and Electronic Effects of tert-Butoxy Groups

The tert-butoxy groups in this compound exert significant steric and electronic effects that profoundly influence its reactivity. The bulky nature of the tert-butyl groups creates considerable steric hindrance, which can physically block the approach of reactants to the positions ortho to the substituents. This steric hindrance often leads to a high degree of para-selectivity in electrophilic aromatic substitution reactions.

Electronically, the tert-butoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. However, this electronic activation is often counteracted by the steric bulk of the group. Computational analysis allows for the decoupling and quantification of these two effects. By calculating parameters such as Hirshfeld charges and molecular electrostatic potential, the electronic influence of the tert-butoxy groups on the aromatic ring can be mapped. rsc.org This detailed analysis is crucial for predicting and explaining the chemical behavior of this compound in various chemical transformations.

Spectroscopic Characterization of 1,4 Di Tert Butoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 1,4-di-tert-butoxybenzene is characterized by its simplicity, which reflects the high degree of symmetry in the molecule. The spectrum typically shows two main signals. The eighteen equivalent protons of the two tert-butyl groups appear as a sharp singlet, while the four equivalent aromatic protons also produce a singlet. The chemical shifts for these protons are influenced by the electron-donating nature of the tert-butoxy (B1229062) groups.

For substituted derivatives of this compound, the ¹H NMR spectra become more complex. For instance, in 1,4-di-t-butyl-2,5-dimethoxybenzene, the introduction of methoxy (B1213986) groups shifts the signals of the remaining aromatic protons. rsc.org The symmetry is still present, resulting in distinct singlets for the different proton environments. rsc.org In asymmetrically substituted derivatives, the aromatic protons will exhibit more complex splitting patterns, such as doublets and doublets of doublets, depending on their coupling relationships.

¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|---|---|

| This compound | CDCl₃ | ~1.3 | s | 18H | -C(CH₃)₃ |

| ~6.8 | s | 4H | Ar-H | ||

| 1,4-Di-t-butyl-2,5-dimethoxybenzene | CDCl₃ | - | s | 18H | -C(CH₃)₃ |

| - | s | 6H | -OCH₃ | ||

| - | s | 2H | Ar-H |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data for the derivative is qualitative based on expected shifts.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound further confirms its symmetrical structure. Typically, four distinct signals are observed. These correspond to the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the oxygen-substituted aromatic carbons (ipso-carbons), and the unsubstituted aromatic carbons.

In substituted derivatives, the number of signals in the ¹³C NMR spectrum increases, corresponding to the reduced symmetry. For example, in a monosubstituted derivative, the number of aromatic carbon signals would increase due to the different chemical environments of each carbon atom in the benzene (B151609) ring.

¹³C NMR Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| CDCl₃ | ~31.5 | -C(C H₃)₃ |

| ~77.8 | -C (CH₃)₃ | |

| ~119.5 | Unsubstituted Ar-C | |

| ~150.0 | O-substituted Ar-C |

Note: Chemical shift values can vary slightly based on experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure determination. mdpi.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org In a substituted derivative with adjacent aromatic protons, cross-peaks in the COSY spectrum would confirm their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bonds) correlations between protons and carbons. mdpi.com For instance, an HMBC experiment on this compound would show a correlation between the tert-butyl protons and the ipso-aromatic carbon, confirming the attachment of the tert-butoxy group to the benzene ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly coupled through bonds. This is particularly useful for determining the stereochemistry and conformation of crowded molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32 g/mol ). nih.gov

The fragmentation of this compound under electron ionization (EI) is characteristic of ethers and compounds with tert-butyl groups. libretexts.orgnist.gov Common fragmentation pathways include:

Loss of a methyl group (CH₃) from a tert-butyl group to form an [M-15]⁺ ion.

Loss of a tert-butyl radical (•C(CH₃)₃) to form an [M-57]⁺ ion.

Cleavage of the C-O bond, leading to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often a very prominent peak. doaj.org

Loss of isobutylene (B52900) (C₄H₈) from the molecular ion via a rearrangement process, resulting in an [M-56]⁺ peak. doaj.org

The fragmentation patterns can become more complex for substituted derivatives, but the characteristic losses associated with the tert-butoxy groups often remain.

Characteristic Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

|---|---|---|

| 222 | [C₁₄H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical |

| 166 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 151 | [M - C₄H₉O]⁺ | Loss of a tert-butoxy radical |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (often the base peak) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comspectroscopyonline.com

For this compound, the key vibrational bands include:

C-H stretching: Aliphatic C-H stretches from the tert-butyl groups are typically observed in the 2950-2850 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1250-1200 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted benzene, a strong band is expected around 830-810 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. spectroscopyonline.com The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. up.ac.za

Benzene itself shows a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band around 256 nm. up.ac.za The presence of the two electron-donating tert-butoxy groups on the benzene ring causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. up.ac.za This is due to the interaction of the oxygen lone pairs with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The specific λ(max) values can be influenced by the solvent and the presence of other substituents on the aromatic ring. For instance, the introduction of other chromophores or auxochromes on the benzene ring of a this compound derivative would further modify its UV-Vis absorption spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

Research Findings for 1,4-bis(4-bromobutoxy)benzene (B1659645)

The crystal structure of 1,4-bis(4-bromobutoxy)benzene reveals a molecule with crystallographic inversion symmetry. In this arrangement, the 4-bromobutoxy side chains adopt an extended conformation. The packing of the molecules in the crystal lattice is consolidated by weak C-H···π interactions, resulting in a herringbone packing motif. iucr.org

The synthesis of this derivative involves the reaction of hydroquinone (B1673460) with 1,4-dibromobutane (B41627) in the presence of potassium carbonate in acetone. iucr.org

Crystallographic Data for 1,4-bis(4-bromobutoxy)benzene

The following table summarizes the key crystallographic data for 1,4-bis(4-bromobutoxy)benzene. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀Br₂O₂ |

| Formula Weight | 380.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5891 (3) |

| b (Å) | 10.1982 (4) |

| c (Å) | 7.9739 (3) |

| α (°) | 90 |

| β (°) | 109.438 (3) |

| γ (°) | 90 |

| Volume (ų) | 735.29 (5) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.716 g/cm³ |

| R-factor | 0.027 |

Synthesis and Reactivity of 1,4 Di Tert Butoxybenzene Derivatives

Halogenated 1,4-Di-tert-butoxybenzene Derivatives

The introduction of halogen atoms onto the this compound core is a key transformation for further functionalization.

Synthesis:

Halogenation of this compound can be achieved through electrophilic aromatic substitution. For instance, the bromination of 1,4-di-tert-butylbenzene (B89470) in carbon tetrachloride with bromine and an iron catalyst yields 1,4-di-tert-butyl-2-bromobenzene. researchgate.net While this specific example pertains to the alkylated analogue, the principle applies to the alkoxy-substituted compound as well, though the reaction conditions may require optimization due to the different activating nature of the tert-butoxy (B1229062) group.

A general method for the synthesis of tert-butoxy substituted halogenated benzenes involves the etherification of a halogenated phenol (B47542) with isobutene in the presence of an alkyl sulfonic acid catalyst at a controlled temperature of 10-20 °C. google.com This approach allows for the preparation of various halogenated tert-butoxybenzene (B1293632) derivatives.

Reactivity:

The reactivity of halogenated this compound derivatives is influenced by the interplay of electronic and steric effects. The tert-butoxy group is electron-donating, which activates the benzene (B151609) ring towards electrophilic substitution. However, its significant steric bulk can hinder reactions at the positions ortho to the tert-butoxy groups.

In a study on the bromination of alkoxybenzenes, it was found that the rate of reaction and the regioselectivity were dependent on the structure of the alkoxy group. rsc.org For tert-butoxybenzene, steric hindrance plays a significant role in directing incoming electrophiles. rsc.org The presence of a halogen substituent further modifies the electron density of the aromatic ring and can influence the regioselectivity of subsequent reactions. For example, a manganese catalyst system has been shown to effectively oxidize a methylene (B1212753) group in the presence of a tert-butoxybenzene moiety, and even the addition of a bulky, electronegative chlorine substituent to the aromatic ring still allows for methylene oxidation in good yield. nih.gov

| Reactant | Reagent(s) | Product | Reference |

| 1,4-di-tert-butylbenzene | Br2, Fe, CCl4 | 1,4-di-tert-butyl-2-bromobenzene | researchgate.net |

| Halogenated phenol | Isobutene, Alkyl sulfonic acid | tert-Butoxy substituted halogenated benzene | google.com |

| tert-Butoxybenzene precursor with chlorine | Mn(CF3–PDP) | Methylene oxidized product | nih.gov |

Alkylated and Arylated Derivatives

The introduction of alkyl and aryl groups onto the this compound scaffold can be achieved through various synthetic methodologies, leading to a diverse range of derivatives with tailored properties.

Alkylation:

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. For example, the reaction of tert-butylbenzene (B1681246) with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can produce 1,4-di-tert-butylbenzene. oc-praktikum.decerritos.edu This reaction takes advantage of steric hindrance to favor the para-substituted product and limit over-alkylation. cerritos.edu While this example starts from tert-butylbenzene, the principles can be extended to this compound, although the reaction conditions would need to be adjusted to account for the different directing effects of the alkoxy groups.

Arylation:

The arylation of tertiary alcohols, including those that would form a tert-butoxy group, to create sterically hindered alkyl aryl ethers has been a challenge. acs.org However, a transition-metal-free method has been developed for the arylation of tertiary alcohols using ortho-substituted diaryliodonium salts. acs.org This method is efficient for a range of tertiary alcohols and provides access to highly sterically congested ethers. acs.org

Furthermore, multi-site phase transfer catalysts (MPTCs) have been shown to be effective in the synthesis of compounds like 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane, demonstrating the utility of phase-transfer catalysis in the synthesis of alkylated aryl ethers. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Friedel-Crafts Alkylation | tert-Butylbenzene, tert-Butyl chloride | Aluminum chloride | 1,4-Di-tert-butylbenzene | oc-praktikum.decerritos.edu |

| Arylation of Tertiary Alcohol | Tertiary alcohol, ortho-Substituted diaryliodonium salt | None (Transition-metal-free) | Tertiary alkyl aryl ether | acs.org |

| O-Alkylation | 4-tert-Butylphenol, 1-Bromobutane | Multi-site phase transfer catalyst | 1-Butoxy-4-tert-butylbenzene | researchgate.net |

Polymeric and Macromolecular Architectures Incorporating this compound Units

The incorporation of this compound units into polymeric and macromolecular structures is a strategy to develop materials with specific electronic and physical properties.

Acyclic diene metathesis (ADMET) polymerization has been successfully used to synthesize thermotropic liquid crystalline polymers (TLCPs) containing double bonds in their flexible spacers. umass.edu Starting from a diene monomer, 2-tert-butyl-1,4-phenyl bis(4-pentenyloxybenzoate), unsaturated liquid crystalline oligomers and polymers were prepared. umass.edu These unsaturated TLCPs were developed with the goal of creating tailored, thermally cross-linkable liquid crystalline thermosets. umass.edu

Another example involves the synthesis of a polymeric 2,5-di-t-butyl-1,4-dialkoxybenzene derivative which was evaluated as a cathode material in a Li-ion battery. researchgate.net This polymer is a macromolecular analogue of the well-known redox shuttle 2,5-di-t-butyl-1,4-dimethoxybenzene. researchgate.net The bulky tert-butyl groups are crucial for stabilizing the radical cation formed during the redox process. researchgate.net

The synthesis of conjugated polymers often involves transition metal-catalyzed reactions to connect aromatic ring systems into a polymer chain. pageplace.de These methods allow for the precise incorporation of building blocks like this compound to create materials with desired electronic properties. pageplace.de

| Polymerization Method | Monomer | Resulting Polymer/Macromolecule | Application | Reference |

| Acyclic Diene Metathesis (ADMET) | 2-tert-butyl-1,4-phenyl bis(4-pentenyloxybenzoate) | Unsaturated thermotropic liquid crystalline polymers | Thermally cross-linkable adhesives and composite matrix resins | umass.edu |

| Not specified | Polymeric 2,5-di-t-butyl-1,4-dialkoxybenzene derivative | Crosslinked polymeric 2,5-di-t-butyl-1,4-dialkoxybenzene | Cathode material in Li-ion batteries | researchgate.net |

Synthesis of Asymmetric Derivatives for Specific Applications

The synthesis of asymmetric derivatives of this compound is crucial for applications where chirality plays a key role, such as in catalysis and the development of enantiomerically pure pharmaceuticals.

While direct asymmetric synthesis on the this compound ring itself is not extensively detailed in the provided context, related methodologies for creating chiral molecules with similar structural motifs are relevant. For instance, the asymmetric hydrogenation of 1,4-diaryldiketones catalyzed by a chiral iridium complex has been reported to produce enantiopure 1,4-diarylbutane-1,4-diols with excellent yields and enantioselectivities. rsc.org This highlights a strategy for introducing chirality into molecules containing two aryl groups separated by a four-carbon chain, a structure that could be derived from or related to this compound derivatives.

The development of organocatalytic asymmetric synthesis has also provided new avenues for creating chiral molecules. A preliminary study reported the first asymmetric synthesis of highly functionalized 1-benzamido-1,4-dihydropyridine derivatives using a β-isocupreidine catalyst. nih.gov Although the enantioselectivity was moderate, it opens up a new area of research for the asymmetric construction of chiral 1,4-dihydropyridine (B1200194) derivatives. nih.gov

These examples demonstrate the broader strategies that can be adapted for the synthesis of asymmetric derivatives where a 1,4-disubstituted benzene ring, such as that in this compound, is a core structural element.

Comparative Reactivity Studies with Structurally Analogous Compounds

Understanding the reactivity of this compound in comparison to structurally analogous compounds provides valuable insights into the influence of the tert-butoxy groups on chemical behavior.

A study comparing the bromination rates of various alkylbenzenes and alkoxybenzenes in aqueous solution found that the structure of the substituent has a significant effect on reactivity and regioselectivity. rsc.org For alkoxybenzenes, the reactivity increased in the order tert-butoxy < ethoxy < isopropoxy, indicating that unfavorable steric effects from the bulky tert-butyl group can attenuate the favorable electronic effects. rsc.org

In the context of redox-active materials, 2,5-di-tert-butyl-1,4-dimethoxybenzene has been identified as a promising molecule for overcharge protection in Li-ion batteries due to its oxidation potential and stability. researchgate.net Comparative studies with other molecules like 2-tert-butyl-1,4-dimethoxybenzene (B1581072) and 4-tert-butyl-1,2-dimethoxybenzene (B375418) have been conducted to understand the structure-property relationships. researchgate.net

Furthermore, the oxidation of 2-tert-butyl(1,4)hydroquinone (TBHQ), a metabolite of butylated hydroxyanisole (BHA), has been studied in the presence of copper. nih.gov This is relevant as TBHQ is a hydroquinone (B1673460) analogue of a tert-butyl substituted alkoxybenzene. The study found that Cu(II) strongly catalyzes the oxidation of TBHQ, leading to the formation of reactive oxygen species. nih.gov

A manganese catalyst system has shown chemoselective methylene oxidation in aromatic molecules. nih.gov Interestingly, while the tert-butoxybenzene moiety in one precursor is oxidized, the addition of a bulky, electronegative chlorine substituent to the aromatic ring of a similar compound directs the oxidation to a methylene group in high yield, demonstrating how subtle structural changes can dramatically alter reactivity. nih.gov

| Compound 1 | Compound 2 | Reaction/Property Compared | Observation | Reference |

| tert-Butoxybenzene | Ethoxybenzene, Isopropoxybenzene | Bromination rate | Reactivity: tert-butoxy < ethoxy < isopropoxy | rsc.org |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | 2-tert-Butyl-1,4-dimethoxybenzene | Redox properties | 2,5-Di-tert-butyl-1,4-dimethoxybenzene showed promise for overcharge protection | researchgate.net |

| tert-Butoxybenzene precursor | Chlorine-substituted tert-butoxybenzene precursor | Methylene oxidation | Presence of chlorine directs oxidation to methylene group | nih.gov |

Advanced Applications and Functional Roles of 1,4 Di Tert Butoxybenzene and Its Derivatives

Role as Redox Shuttle Additives in Electrochemical Systems

In the realm of electrochemical energy storage, particularly lithium-ion batteries (LIBs), ensuring operational safety is paramount. One of the critical failure modes in LIBs is overcharging, which can lead to electrolyte decomposition, gas generation, thermal runaway, and potentially catastrophic cell failure. Redox shuttle additives are a class of electrochemically active molecules that can be introduced into the electrolyte to provide intrinsic overcharge protection. Derivatives of 1,4-di-tert-butoxybenzene have emerged as highly effective redox shuttle additives.

The fundamental principle behind a redox shuttle is a reversible oxidation-reduction cycle that dissipates excess current during overcharging. An ideal redox shuttle molecule remains electrochemically inert during the normal operating voltage of the battery. However, once the cell voltage exceeds a predetermined safe limit (i.e., enters an overcharge condition), the shuttle molecule is oxidized at the cathode. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process effectively creates an internal short circuit that shuttles electrons from the anode to the cathode, preventing a further increase in the cell's potential and holding it at the redox potential of the shuttle.

Derivatives of this compound, such as 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), have been extensively studied as benchmark redox shuttle molecules. These compounds exhibit a reversible redox potential at a voltage slightly above the normal full-charge potential of common cathode materials like lithium iron phosphate (LiFePO4). This ensures that the shuttle does not interfere with the normal charging process but becomes active immediately upon overcharging. The bulky tert-butyl groups play a crucial role in sterically protecting the aromatic ring, which enhances the stability of the radical cation formed upon oxidation, allowing for a high number of shuttle cycles without significant degradation.

Research has demonstrated that even a small concentration of a 1,4-dialkoxybenzene-based shuttle molecule in the electrolyte can enable a lithium-ion cell to withstand hundreds of overcharge cycles at a high rate of overcharge. For instance, one study highlighted a highly soluble 1,4-dialkoxybenzene derivative that could endure over 500 overcharge cycles at a C/2 rate with a 100% overcharge ratio.

| Redox Shuttle Additive | Key Performance Metric | Reference |

| 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy) benzene (B151609) (ANL-2) | Over 180 cycles of 100% overcharge at C/2 rate | |

| Highly soluble 1,4-dialkoxybenzene derivative | Over 500 overcharge cycles at C/2 rate with 100% overcharge ratio |

The efficacy of this compound derivatives as redox shuttles is intricately linked to their molecular structure. The key parameters that can be tuned through synthetic modification include the redox potential, solubility in the electrolyte, and the stability of the oxidized form.

Redox Potential: The oxidation potential of the shuttle molecule must be precisely tuned to be slightly higher than the end-of-charge voltage of the cathode. This potential is primarily influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Alkoxy groups, such as the tert-butoxy (B1229062) group, are electron-donating and thus lower the oxidation potential into a useful range for many cathode materials. Further modification with other functional groups allows for fine-tuning of this potential.

Stability: The long-term performance of a redox shuttle is dependent on the chemical stability of the radical cation formed during oxidation. The bulky tert-butyl groups in this compound and its derivatives provide steric hindrance that protects the electroactive core from unwanted side reactions with the electrolyte or other cell components. This steric protection is a critical design feature for achieving a high number of overcharge cycles. A novel redox shuttle, 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB), has been shown to provide excellent overcharge protection, and studies of its failure mechanism indicate that the eventual breakdown is due to a gradual loss of this steric protection in the radical cation.

Solubility: The redox shuttle additive must be sufficiently soluble in the non-aqueous carbonate-based electrolytes typically used in lithium-ion batteries. The solubility of 1,4-dialkoxybenzene derivatives can be a challenge due to their often symmetric and nonpolar nature. Modifying the alkoxy groups, for instance by introducing oligo(ethylene glycol) chains, can significantly improve solubility without negatively impacting the redox properties.

Building Blocks in Organic Synthesis and Fine Chemicals

The this compound scaffold serves as a versatile building block in organic synthesis, primarily due to the utility of the tert-butoxy groups as protecting groups for hydroquinones. The tert-butoxy group is stable under a variety of reaction conditions but can be cleaved under acidic conditions to reveal the hydroxyl groups of the hydroquinone (B1673460). This protecting group strategy is valuable in multi-step syntheses where the reactive hydroxyl groups of a hydroquinone need to be masked.

Furthermore, derivatives of this compound can be functionalized to create monomers for the synthesis of advanced polymers. For example, 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene has been used to synthesize a series of novel aromatic polyamides. These polymers exhibit high thermal stability, good mechanical properties, and solubility in common organic solvents, making them suitable for applications such as gas separation membranes. The bulky di-tert-butyl-substituted central benzene ring in the polymer backbone imparts desirable properties like increased solubility and amorphous character.

| Monomer | Resulting Polymer Class | Key Properties of Polymer | Reference |

| 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene | Aromatic Polyamides | High thermal stability, good mechanical properties, solubility in organic solvents |

Components in Advanced Materials

The rigid and electronically tunable nature of the this compound core makes it an attractive component for the development of advanced materials with specific electronic, optical, or self-assembly properties.

In the field of organic electronics, molecules with well-defined electronic properties are essential for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The hydroquinone diether core of this compound can be incorporated into larger conjugated systems to influence the electronic energy levels (HOMO and LUMO) and charge transport characteristics of the resulting material.

While direct applications of this compound in this context are not extensively documented, the broader class of hydroquinone derivatives is of significant interest. The electron-donating nature of the alkoxy groups can be used to tune the emission color in fluorescent materials or to facilitate hole transport in organic semiconductors. The tert-butyl groups can also enhance the solubility and processability of these materials, which is a critical factor for device fabrication from solution.

Supramolecular chemistry involves the design of molecules that can spontaneously assemble into larger, well-ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Hydroquinone ethers, including this compound, possess features that can be exploited in the design of self-assembling systems.

The oxygen atoms of the ether linkages can act as hydrogen bond acceptors, allowing for directed assembly with complementary molecules that are hydrogen bond donors. While the tert-butyl groups are bulky and can hinder close packing, they also introduce significant van der Waals interactions that can contribute to the stability of an assembly. Furthermore, the aromatic ring can participate in π-π stacking interactions, which are a common driving force for the self-organization of planar aromatic molecules.

For instance, thiol-functionalized hydroquinone derivatives have been shown to form stable and reproducible self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit well-defined electrochemical behavior, demonstrating the potential to create functional interfaces based on the hydroquinone moiety. While not a direct application of this compound, this illustrates the capacity of the underlying hydroquinone ether structure to participate in controlled self-assembly. The principles of molecular recognition and self-assembly are foundational to the development of "smart" materials, molecular sensors, and advanced drug delivery systems.

Precursors for Novel Catalytic Systems or Ligands

The molecular architecture of this compound offers a robust and versatile platform for the design of novel ligands and precursors to catalytic systems. The defining features of this compound—a rigid aromatic core flanked by two sterically demanding and electron-donating tert-butoxy groups—provide a unique combination of properties that can be exploited in the field of organometallic chemistry and catalysis. The benzene ring serves as a stable scaffold, allowing for precise spatial arrangement of coordinating functionalities, while the tert-butoxy groups can influence the electronic environment and steric accessibility of a metal center, thereby tuning the reactivity and selectivity of the resulting catalyst.

A primary strategy for converting simple aromatic compounds into ligand precursors is through the functionalization of the benzene ring. For this compound, the alkoxy groups are key to this transformation. Alkoxy groups are known directing groups in a process called directed ortho-metalation (DoM). wikipedia.orgchem-station.com In this reaction, a strong organolithium base, such as n-butyllithium or t-butyllithium, can selectively remove a proton from the position ortho (adjacent) to the alkoxy group. wikipedia.orgchem-station.com The heteroatom on the directing group interacts with the lithium cation, facilitating deprotonation at the nearest ring position. wikipedia.org This creates a highly reactive aryllithium intermediate, which can then be treated with a suitable electrophile to introduce new functional groups. By applying this method to this compound, it is possible to introduce coordinating atoms, such as phosphorus (via reaction with chlorophosphines) or other moieties, at the 2- and 5- positions, effectively transforming the inert aromatic precursor into a bidentate chelating ligand.

While direct examples commencing with this compound are specific to proprietary research, the utility of the general 1,4-dialkoxybenzene scaffold is demonstrated in published academic studies. For instance, a series of complex tetratopic ligands has been synthesized using a 1,4-bis(alkoxy)benzene core, highlighting the role of this framework in constructing sophisticated coordination systems. mdpi.com In this research, derivatives such as 1,4-bis(2-ethylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene were prepared. The researchers noted that the introduction of alkoxy substituents onto the central phenylene spacer was crucial for increasing the ligands' solubility, which is a common challenge with large, planar aromatic ligand systems. mdpi.com

The synthesis of these terpyridine-based ligands illustrates a powerful application of the 1,4-dialkoxybenzene precursor. The process involved reacting 2,5-bis(2-ethylbutoxy)benzene-1,4-dicarbaldehyde with 3-acetylpyridine and ammonia in the presence of potassium hydroxide (B78521). mdpi.com The resulting tetratopic ligands, featuring two bidentate terpyridine units attached to the central ring, were then reacted with cobalt(II) thiocyanate. mdpi.com This led to the formation of complex, three-dimensional self-penetrating coordination networks, demonstrating that the 1,4-dialkoxybenzene backbone can effectively serve as a foundation for creating ligands capable of assembling intricate supramolecular structures. mdpi.com

The research findings for these 1,4-dialkoxybenzene-derived ligands are summarized in the table below.

| Precursor Scaffold | Ligand Synthesized | Metal Ion | Resulting Complex Structure | Reference |

|---|---|---|---|---|

| 1,4-bis(2-ethylbutoxy)benzene | 1,4-bis(2-ethylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene | Cobalt(II) | [{Co(ligand)(NCS)₂}·MeOH·3CHCl₃]n; A trinodal self-penetrating 3D network. | mdpi.com |

| 1,4-bis(3-methylbutoxy)benzene | 1,4-bis(3-methylbutoxy)-2,5-bis(3,2':6',3''-terpyridin-4'-yl)benzene | Cobalt(II) | [{Co(ligand)(NCS)₂}·0.8MeOH·1.8CHCl₃]n; A trinodal self-penetrating 3D network. | mdpi.com |

Future Research Directions and Challenges in 1,4 Di Tert Butoxybenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 1,4-di-tert-butoxybenzene and related alkyl aryl ethers often relies on harsh acidic catalysts, such as sulfuric acid, and generates considerable waste, presenting environmental concerns. Future research is increasingly focused on developing "green" and sustainable synthetic protocols that emphasize high atom economy, energy efficiency, and the use of recyclable or less hazardous materials.

A promising avenue involves the use of solid acid catalysts. For instance, 20% w/w dodecatungstophosphoric acid (DTP) supported on K10 montmorillonite (B579905) clay has been investigated as a greener alternative for the alkylation of phenols. Another approach is the application of reusable Lewis acid catalysts like erbium(III) triflate [Er(OTf)3], which can effectively promote the tert-butylation of phenols in solvent-free conditions at room temperature. sorbonne-universite.fr This catalyst can be recovered from the aqueous phase and reused multiple times without a significant drop in activity. sorbonne-universite.fr

The development of solvent-free reaction conditions is a major goal in green chemistry, and several such methods have been reported for synthesizing tert-butyl ethers. Additionally, phase-transfer catalysis (PTC) has been recognized as an environmentally friendly technique for synthesizing related compounds like 1-butoxy-4-tert-butylbenzene (B13943118), offering benefits such as easier reaction handling and improved reaction rates. researchgate.net

| Catalyst/Method | Key Features | Advantages | Reference |

| DTP on K10 Clay | Solid acid catalyst for phenol (B47542) alkylation. | Greener alternative to traditional liquid acids. | |

| Erbium(III) triflate | Recyclable Lewis acid catalyst. | Operates under solvent-free, room temperature conditions; reusable. | sorbonne-universite.fr |

| Phase-Transfer Catalysis | Enables reaction between immiscible phases. | Environmentally friendly, improved reaction rates, easier handling. | researchgate.net |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Reduces volatile organic compound (VOC) emissions and waste. |

Exploration of Novel Reactivity and Unprecedented Transformations

The distinct substitution pattern of this compound, featuring bulky, electron-donating tert-butoxy (B1229062) groups, governs its reactivity. While these groups activate the aromatic ring towards electrophilic substitution, their significant steric bulk directs incoming electrophiles primarily to the available positions and can hinder certain reactions. nsf.gov A key challenge and opportunity lie in harnessing these electronic and steric effects to achieve novel and unprecedented chemical transformations.

Future research will likely focus on developing new catalytic systems that can overcome the steric hindrance to functionalize the aromatic core in new ways. This includes designing catalysts for previously difficult cross-coupling reactions or for the selective introduction of functional groups that are otherwise inaccessible. The synthesis of highly sterically congested alkyl aryl ethers, for example, remains a significant challenge, and novel metal-free methods using reagents like diaryliodonium salts are being explored to access these complex structures. acs.org

Furthermore, the stability of the radical cation of this compound derivatives makes them interesting candidates for exploring novel redox chemistry. researchgate.net Investigating their behavior in electron-transfer reactions could lead to the discovery of new polymerization methods or unprecedented catalytic cycles where the molecule acts as a stable redox mediator. researchgate.net

Integration of Computational Design in Materials Science Applications

The journey from a promising molecule to a functional material is often long and resource-intensive. mssanz.org.au The integration of computational chemistry and materials science offers a pathway to accelerate this process for this compound-based materials. mssanz.org.auupc.edu By using theoretical models, researchers can predict the properties of yet-to-be-synthesized molecules and materials, guiding experimental efforts toward the most promising candidates.

Computational tools like Density Functional Theory (DFT) are already being used to understand the structure-property relationships in this chemical family. researchgate.net For example, DFT calculations have been employed to model transition states in synthetic reactions and to predict the most reactive sites on oxidized derivatives used as redox shuttles in batteries. researchgate.net These calculations help in understanding factors like the stability of radical cations, which is crucial for their performance in electrochemical applications. researchgate.net

Future directions will involve more sophisticated multi-scale modeling, bridging the gap from molecular properties to the performance of a full-scale device. mssanz.org.au This could involve designing novel polymers derived from this compound with tailored electronic and morphological properties for applications in organic electronics or as polymer electrolyte membranes in fuel cells. researchgate.netacs.org By simulating how changes in the molecular structure (e.g., adding different substituents) affect bulk properties like conductivity or thermal stability, computational design can significantly shorten the development cycle for new advanced materials. mssanz.org.au

| Computational Method | Application Area | Insights Gained | Reference |

| Density Functional Theory (DFT) | Reaction Mechanisms | Modeling of transition states, understanding steric/electronic effects. | |

| DFT / Molecular Modeling | Battery Materials | Predicting oxidation potentials, stability of radical cations, and reactive sites. | researchgate.net |

| First-Principles Molecular Dynamics | Polymer Electrolytes | Analysis of water channels and proton conductivity in derived copolymers. | acs.org |

| Multi-Scale Modeling | Materials Development | Accelerating the design-to-production pipeline for new materials. | mssanz.org.au |

Advancements in In-situ Spectroscopic Characterization

A deeper understanding of reaction mechanisms is fundamental to developing better synthetic methods and controlling reactivity. For this compound, many reactions are thought to proceed through transient intermediates, such as tert-butyl carbocations or radical cations. sorbonne-universite.frresearchgate.net However, directly observing and characterizing these fleeting species is a significant experimental challenge.

Future progress in this area hinges on the advancement and application of in-situ spectroscopic techniques. Methods like in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electron Spin Resonance (ESR) spectroscopy could provide real-time snapshots of a reacting system. This would allow for the direct identification of intermediates, the study of their kinetics, and a precise understanding of how reaction conditions influence pathways and product selectivity. rsc.orgnsysu.edu.tw

For instance, trapping reactive species on a surface or in a solid matrix and studying them spectroscopically can provide invaluable mechanistic details. nsysu.edu.tw Graphene has been used as a matrix to trap and study phenyl and t-butoxy radicals generated by UV exposure, demonstrating a powerful approach to revealing on-surface chemistry. nsysu.edu.tw Applying similar advanced techniques to the reactions of this compound could resolve long-standing questions about its reaction mechanisms and pave the way for more rational control over its chemical transformations.

Discovery of New Functional Applications Beyond Current Scope

While this compound derivatives have shown significant promise as redox shuttles for overcharge protection in lithium-ion batteries, their potential extends far beyond this application. researchgate.net111.68.96 The core structure—a rigid aromatic ring flanked by bulky, stabilizing groups—is an attractive scaffold for designing new functional molecules and materials.

One promising area is the development of novel ligands for catalysis and supramolecular chemistry. ualberta.ca The tert-butoxy groups can create well-defined steric pockets around a metal center, potentially leading to catalysts with unique selectivity. The structural rigidity and potential for functionalization also make it a candidate for building blocks in porous organic frameworks or other advanced network materials.

Furthermore, by modifying the core and peripheral groups, its electronic properties can be fine-tuned for applications in organic electronics. Research into fluorinated analogues, for example, has been conducted to understand degradation pathways in battery applications, but this same strategy could be used to create new electron-deficient materials for use in organic semiconductors or sensors. researchgate.netresearchgate.net Tethering the this compound motif to polymer backbones has already been shown to create promising cathode materials, suggesting a broader potential for this class of compounds in energy storage and conversion technologies. researchgate.net

常见问题

Q. What are the established synthetic routes for 1,4-Di-tert-butoxybenzene, and what are their key experimental parameters?

this compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. A common method involves reacting hydroquinone with tert-butyl bromide or tert-butyl chloride in the presence of a base (e.g., NaOH) and a polar aprotic solvent like dimethylformamide (DMF) . For regioselectivity, tert-butylation typically occurs at the para positions due to steric and electronic effects. Key parameters include:

- Temperature : Reactions often proceed at 80–100°C to overcome steric hindrance from tert-butyl groups.

- Catalyst : Sodium iodide (NaI) enhances reactivity in nucleophilic substitutions by generating a more reactive tert-butyl iodide intermediate .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) is used to isolate the product, with yields ranging from 60–85% depending on stoichiometric ratios .

Q. How is this compound characterized, and what spectroscopic markers are critical for validation?

Characterization relies on:

Q. What are the primary challenges in achieving high-purity this compound, and how are they mitigated?

Key challenges include:

- Polyalkylation : Competing formation of mono- or tri-substituted products. Mitigated by controlling reaction stoichiometry (excess tert-butyl halide) and slow addition of reagents .

- Byproduct Formation : Hydroquinone oxidation can generate quinones. Use of inert atmospheres (N₂/Ar) minimizes this .

- Purification : High steric bulk complicates crystallization. Gradient elution in column chromatography (hexane/ethyl acetate) improves separation .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence tert-butylation of hydroquinone derivatives?

Reaction rates depend on:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution .

- Steric Effects : tert-Butyl groups hinder further substitution, requiring elevated temperatures for di-substitution. Kinetic studies using UV-Vis or GC-MS can track intermediate formation .

- Electronic Effects : Electron-donating groups (e.g., methoxy) on hydroquinone increase reactivity at para positions. Hammett constants (σ⁺) correlate with regioselectivity .

Q. How can contradictions in reported spectroscopic data or reaction yields be resolved?

Discrepancies often arise from:

- Impurity Profiles : Trace solvents or unreacted starting materials alter NMR/IR signals. Replicate experiments with rigorous drying/purification are advised .

- Kinetic vs. Thermodynamic Control : Varying reaction times/temperatures may favor different products. Statistical tools (e.g., R² >0.95, F-test) validate reproducibility .

- Instrument Calibration : Cross-validate spectra with reference compounds (e.g., 1,4-dimethoxybenzene) to confirm peak assignments .

Q. What advanced computational or experimental methods optimize reaction conditions for scale-up?

- DFT Calculations : Predict transition states and substituent effects using software like Gaussian or ORCA .

- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies optimal conditions. For example, a 2³ factorial design can maximize yield .

- In Situ Monitoring : ReactIR or inline NMR tracks intermediate formation, enabling real-time adjustments .

Q. How do steric and electronic properties of this compound impact its applications in supramolecular chemistry?

- Host-Guest Interactions : The bulky tert-butyl groups create cavities for small-molecule encapsulation, useful in sensor design .

- Crystal Engineering : Symmetric ether linkages promote π-π stacking, influencing crystal packing and porosity .

- Electron Transport : Electron-rich aromatic rings enhance charge transfer in organic semiconductors, studied via cyclic voltammetry .

Methodological Considerations

Q. What statistical criteria ensure robust kinetic modeling of tert-butylation reactions?

Q. What safety protocols are critical for handling tert-butyl halides and hydroquinone derivatives?

Q. How can interdisciplinary approaches (e.g., bioassay integration) expand the utility of this compound?

- Bioconjugation : Functionalize the aromatic ring for drug delivery systems (e.g., PEGylation) .

- Environmental Chemistry : Study degradation pathways via LC-MS to assess eco-toxicity .

- Materials Science : Incorporate into MOFs or polymers for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。